3-Benzyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-1-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-13-7-9-15(10-8-13)18-12-16(20)19(17(18)21)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBIMYXHRURYEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C2=S)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701179170 | |
| Record name | 1-(4-Methylphenyl)-3-(phenylmethyl)-2-thioxo-4-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701179170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692276-02-1 | |
| Record name | 1-(4-Methylphenyl)-3-(phenylmethyl)-2-thioxo-4-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=692276-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methylphenyl)-3-(phenylmethyl)-2-thioxo-4-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701179170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one typically involves the reaction of benzylamine with 4-methylbenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with carbon disulfide and a base, such as sodium hydroxide, to form the thioxoimidazolidinone ring. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thioxoimidazolidinone ring can be reduced to form corresponding alcohols.
Substitution: The benzyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Structure and Synthesis
3-Benzyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one belongs to the class of imidazolidin-4-one derivatives. Its molecular formula is , characterized by a thioxo group at the second position and a benzyl group along with a para-methylphenyl substituent. The synthesis typically involves the reaction of amino acids with phenyl isocyanate, leading to the formation of the imidazolidinone structure through cyclization processes .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : this compound has shown effectiveness against various cancer cell lines, suggesting its potential as an antitumor agent. Studies have demonstrated its ability to inhibit cell proliferation in breast cancer cells.
- Anticonvulsant Properties : Similar compounds within the imidazolidinone class have been reported to possess anticonvulsant effects, indicating that 3-benzyl derivatives may also contribute to this therapeutic area .
- Anti-inflammatory Effects : The structural features of this compound allow for interactions with biological targets involved in inflammatory pathways, which may lead to anti-inflammatory applications .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented in the table below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Ethyl-3-phenyl-2-thioxoimidazolidin-4-one | Ethyl substitution; thioxo group | Strong antimicrobial properties |
| (S)-5-Butyl-3-phenyl-2-thioxoimidazolidin-4-one | Butyl substitution; thioxo group | Notable anti-inflammatory effects |
| 3-Phenyl-5-(4-isopropylphenyl)-2-thioxoimidazolidin-4-one | Isopropyl substitution; enhanced enzyme inhibition | Enhanced enzyme inhibition activity |
This table illustrates how variations in substituents can influence biological profiles and therapeutic potential.
Case Studies and Research Findings
Several studies have explored the pharmacological properties of this compound:
- Antitumor Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth, suggesting its potential as a chemotherapeutic agent. The mechanism was attributed to its ability to induce apoptosis in cancer cells.
- Molecular Docking Studies : Advanced computational techniques have been employed to study the binding affinity of this compound with specific protein targets involved in cancer progression. These studies indicate that the compound can effectively interact with enzymes and receptors critical for tumor growth .
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations have indicated favorable absorption and distribution characteristics for this compound, making it a promising candidate for further drug development .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. It binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . This selective inhibition reduces inflammation with fewer gastrointestinal side effects compared to non-selective COX inhibitors.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes critical structural and functional differences between 3-benzyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one and its analogues:
Key Comparative Insights
Arylidene substituents at position 5 (e.g., 5-(4-hydroxybenzyl)) significantly boost antidiabetic activity by facilitating hydrogen bonding with enzyme active sites .
Metal Coordination and Cytotoxicity The Pd(II) complex of 3-[(2-hydroxybenzylidene)amino]-2-thioxoimidazolidin-4-one exhibits enhanced cytotoxicity (IC₅₀: 12.5 µM) compared to the free ligand, highlighting the role of metal coordination in modulating bioactivity .
Pharmacokinetic Trade-offs
- Replacement of the 2-thioxoimidazolidin-4-one core with pyridine-sulphonamide groups improved solubility and reduced toxicity but compromised perforin-inhibitory potency, underscoring the scaffold's irreplaceable role in certain targets .
This limitation has driven the development of stabilized analogues, such as sulphonamide hybrids .
Target-Specific Efficacy
- While rhodanine derivatives outperform 2-thioxoimidazolidin-4-one in factor XIa inhibition , the latter shows superior nematicidal and cytotoxic effects when paired with piperidin substituents , indicating context-dependent structure-activity relationships.
Biological Activity
3-Benzyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of imidazolidin-4-one derivatives, characterized by a thioxo group at the second position. Its molecular formula is , with a molecular weight of approximately 314.41 g/mol. The structural features, including the benzyl group and para-methylphenyl substituent, contribute to its unique reactivity and biological interactions.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties . In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer cells. The mechanism appears to involve the inhibition of pathways associated with cancer cell proliferation and survival.
Anticonvulsant and Antiarrhythmic Properties
Compounds in the same structural class have shown anticonvulsant and antiarrhythmic activities. These effects suggest that this compound may interact with neurotransmitter systems or cardiac ion channels, making it a candidate for further pharmacological exploration.
Enzyme Inhibition
This compound has been investigated for its potential as a cyclooxygenase-2 (COX-2) inhibitor . By binding to the active site of COX-2, it prevents the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain. This inhibition could position it as a therapeutic agent for inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound's thioxo group enhances its ability to interact with biological targets, particularly enzymes involved in inflammatory responses.
- Molecular Docking Studies : Computational studies suggest that it binds effectively to specific protein targets, enhancing its potential as a therapeutic agent.
Case Studies and Research Findings
A selection of studies highlights the compound's biological activity:
Q & A
Basic: What are the established synthetic routes for 3-Benzyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one?
The synthesis typically involves cyclization of thiourea derivatives with α-halo ketones or condensation of 2-thiohydantoin with benzaldehyde derivatives. A general method (e.g., for analogous 5-arylmethylidene-2-thioxoimidazolidin-4-ones) includes reacting 2-thiohydantoin with substituted benzaldehydes under basic conditions (e.g., piperidine in ethanol) to form the exocyclic double bond via Knoevenagel condensation . Optimization of solvent (e.g., DMF vs. ethanol) and catalyst (e.g., acetic acid vs. piperidine) can influence yield and purity. For example, (5Z)-5-(4-fluorobenzylidene)-2-thioxoimidazolidin-4-one was synthesized in 66% yield using method B (specific conditions not detailed) .
Basic: How is structural characterization of this compound performed?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions. For example, the exocyclic =CH proton in analogous compounds resonates at δ ~6.4 ppm (DMSO-d6), while NH protons appear as broad singlets near δ 12.1 ppm .
- Mass spectrometry : HRMS validates molecular weight (e.g., [M] at m/z 222.0267 for a fluorinated derivative) .
- Elemental analysis : Matches calculated vs. experimental C/H/N/S percentages to confirm purity .
Advanced: How do researchers analyze hydrogen-bonding patterns in its crystalline form?
Hydrogen-bonding networks are studied via single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL . Graph-set analysis (as proposed by Etter) categorizes interactions (e.g., motifs for N–H···S bonds) . For non-crystalline samples, FT-IR identifies thione (C=S) stretching (~1200 cm) and N–H vibrations (~3200 cm) to infer intermolecular interactions .
Advanced: What methodologies are used to study its metal coordination chemistry?
Complexation with transition metals (e.g., Cr(III), Fe(II)) is evaluated by:
- Molar conductivity : Determines electrolytic nature (e.g., 1:2 metal-ligand stoichiometry in DMSO) .
- Electronic spectroscopy : d-d transitions (e.g., Fe(II) complexes show bands at ~500–600 nm) .
- Magnetic susceptibility : Confirms octahedral (high-spin Fe(II)) vs. square-planar (Cu(II)) geometries .
Advanced: How are bioactivity assays designed for this compound?
- Cytotoxicity : Tested against cancer cell lines (e.g., MCF-7) via MTT assay, with IC values compared to controls like cisplatin .
- Kinase inhibition : Docking studies (e.g., using AutoDock Vina) predict binding to ATP pockets in kinases like CDK2. Experimental IC values are validated via enzymatic assays .
- Antimicrobial activity : Disk diffusion assays measure zone-of-inhibition against S. aureus or E. coli .
Advanced: How do researchers resolve contradictions in reported synthetic yields?
Discrepancies (e.g., 50% vs. 66% yields for similar derivatives) are addressed by:
- Design of Experiments (DoE) : Systematic variation of parameters (solvent polarity, temperature).
- Byproduct analysis : HPLC or TLC identifies side products (e.g., dimerization) .
- Computational modeling : DFT calculations predict thermodynamic favorability of pathways .
Advanced: What strategies optimize stability under physiological conditions?
- pH stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via UV-Vis spectroscopy .
- Light sensitivity : Store samples in amber vials; assess photodegradation kinetics .
- Formulation : Encapsulation in liposomes or cyclodextrins enhances aqueous solubility .
Advanced: How is computational modeling integrated into SAR studies?
- QSAR : Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity .
- Molecular dynamics : Simulate binding persistence (e.g., 100 ns trajectories for kinase-inhibitor complexes) .
- ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
